N-(2-propoxyphenyl)-2-butenediamide
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of N-(2-propoxyphenyl)-2-butenediamide is characterized by several distinct structural regions that contribute to its overall three-dimensional architecture. The central butenediamide backbone adopts an E-configuration, as indicated by the systematic name (E)-N'-(2-propoxyphenyl)but-2-enediamide, which places the amide groups in a trans-arrangement across the carbon-carbon double bond. This E-stereochemistry is thermodynamically favored and represents the predominant geometric isomer under standard conditions.
The phenyl ring component exhibits planar geometry consistent with aromatic systems, where all carbon atoms maintain trigonal planar hybridization with bond angles approximating 120 degrees. According to Valence Shell Electron Pair Repulsion theory, the aromatic carbons demonstrate sp² hybridization, resulting in a flat hexagonal structure that provides the foundation for the molecule's aromatic character. The propoxy substituent attached to the phenyl ring introduces conformational flexibility through its ether linkage and terminal propyl chain.
The propoxy group demonstrates characteristic tetrahedral geometry around the oxygen atom, where the C-O-C bond angle deviates from the ideal tetrahedral angle of 109.5 degrees due to the presence of two lone pairs on oxygen. This geometric arrangement creates a bent molecular geometry around the oxygen center, with bond angles typically measuring less than 109.5 degrees, specifically around 105 degrees. The propyl chain extends from the ether oxygen and can adopt multiple conformational states through rotation around the C-C and C-O single bonds.
| Structural Component | Geometry Type | Bond Angles | Hybridization |
|---|---|---|---|
| Phenyl Ring | Trigonal Planar | ~120° | sp² |
| Ether Oxygen | Bent | ~105° | sp³ |
| Amide Carbons | Trigonal Planar | ~120° | sp² |
| Alkene Carbons | Trigonal Planar | ~120° | sp² |
The amide functional groups present in the molecule adopt planar geometries with the nitrogen atoms exhibiting partial sp² character due to resonance with the adjacent carbonyl groups. This resonance delocalization restricts rotation around the C-N bonds and contributes to the overall rigidity of the amide portions. The primary amide terminus shows typical pyramidal geometry around nitrogen when considering the hydrogen atoms, though the lone pair on nitrogen participates in resonance with the carbonyl carbon.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is (E)-N'-(2-propoxyphenyl)but-2-enediamide, which systematically describes the stereochemistry and structural components of the molecule. This nomenclature system prioritizes the butenediamide backbone as the primary functional unit, with the substituted phenyl group treated as a substituent.
The naming convention begins with the but-2-enediamide core structure, indicating a four-carbon chain with a double bond at the 2-position and amide groups at both termini. The E-designation specifies the trans-configuration of the double bond, where the higher priority substituents on each carbon of the alkene are positioned on opposite sides of the double bond plane. This stereochemical descriptor is crucial for distinguishing this isomer from its potential Z-counterpart.
The N'-(2-propoxyphenyl) portion of the name indicates substitution on one of the amide nitrogens with a phenyl ring bearing a propoxy group at the ortho position. The numbering system for the phenyl ring follows standard aromatic nomenclature, where the carbon bearing the amide linkage is designated as position 1, and the propoxy substituent occupies position 2. The propoxy designation specifically refers to the three-carbon alkyl chain attached through an ether oxygen to the aromatic ring.
Alternative naming systems provide additional perspectives on the molecular structure. The Chemical Abstracts Service registry number 1164489-60-4 serves as a unique identifier for this specific compound. The International Chemical Identifier string InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+ provides a standardized computer-readable representation of the molecular structure, including connectivity and stereochemistry information.
Additional systematic names include descriptors such as "2-butenediamide, N₁-(2-propoxyphenyl)-, (2E)-" which emphasizes the positional numbering of the amide substitution and explicitly states the E-geometry. The simplified molecular input line entry system representation CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N encodes the complete molecular structure in a linear format that captures all connectivity and stereochemical information.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound represents a significant aspect of its chemical properties, particularly regarding potential amide-imidic acid transformations. Amide-imidic tautomerization constitutes a fundamental class of prototropic equilibria in organic chemistry, involving the migration of a proton from nitrogen to oxygen with concomitant reorganization of pi-electron systems. This compound possesses structural features that may facilitate such tautomeric transformations under appropriate conditions.
The primary amide terminus of this compound can potentially undergo tautomerization to form the corresponding imidic acid structure through a single proton transfer mechanism. This process involves the migration of a hydrogen atom from the amino nitrogen to the carbonyl oxygen, simultaneously converting the carbon-oxygen double bond to a carbon-nitrogen double bond and the nitrogen-hydrogen bond to an oxygen-hydrogen bond. The resulting imidic acid tautomer would exhibit markedly different chemical and physical properties compared to the native amide form.
Computational studies on related systems suggest that amide-imidic tautomerization typically requires substantial activation energy, often exceeding 150 kilojoules per mole in gas-phase calculations. The transformation proceeds through a pseudo-four-membered ring transition state involving the carbon, nitrogen, and oxygen atoms of the amide group along with the migrating hydrogen. The energy barrier for this process can be significantly influenced by environmental factors such as solvent polarity, hydrogen bonding interactions, and the presence of catalytic species.
The equilibrium position between amide and imidic forms generally favors the amide tautomer under standard conditions due to the greater stability of the carbon-oxygen double bond compared to the carbon-nitrogen double bond. However, specific substitution patterns and environmental conditions can shift this equilibrium. In the case of this compound, the electron-donating propoxy substituent on the phenyl ring may influence the electronic properties of the adjacent amide group through resonance effects.
| Tautomeric Form | Relative Stability | Key Structural Features | Environmental Preferences |
|---|---|---|---|
| Amide | Higher | C=O double bond | Aqueous, polar solvents |
| Imidic Acid | Lower | C=N double bond, O-H | Non-polar, aprotic conditions |
The substituted phenyl amide portion of the molecule presents additional complexity regarding tautomeric behavior. While secondary amides typically exhibit less tendency toward imidic acid formation compared to primary amides, the electronic environment created by the aromatic ring and propoxy substituent may modulate this behavior. The electron-donating nature of the propoxy group could potentially stabilize the imidic acid form through enhanced resonance delocalization.
Environmental factors play crucial roles in determining tautomeric equilibria for amide systems. Polar solvents such as water generally favor the amide form due to superior hydrogen bonding capabilities with the carbonyl oxygen. Conversely, non-polar environments or gas-phase conditions may permit observation of imidic acid tautomers. Temperature effects also influence these equilibria, with higher temperatures potentially providing sufficient thermal energy to populate higher-energy tautomeric forms.
The potential for keto-enol tautomerism in the butenediamide backbone represents another dimension of tautomeric behavior for this compound. While less common in simple amide systems, the conjugated nature of the but-2-enediamide structure could potentially facilitate enol formation under specific conditions. Such transformations would involve the formation of hydroxyl groups at the carbonyl carbons with concomitant migration of the double bond position.
Properties
IUPAC Name |
(E)-N'-(2-propoxyphenyl)but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRQBZUOKATSJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation with Fumaroyl Chloride
The most widely documented method involves reacting 2-propoxyaniline with fumaroyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the acid chloride.
Procedure :
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2-Propoxyaniline (1.65 g, 10 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen.
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Triethylamine (2.02 mL, 15 mmol) is added to scavenge HCl.
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Fumaroyl chloride (0.71 mL, 5 mmol) is added dropwise at 0°C to control exothermicity.
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The mixture is stirred at room temperature for 12 hours, followed by dilution with water (50 mL) and extraction with dichloromethane (3 × 30 mL).
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The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a white solid (1.12 g, 75%).
Key Parameters :
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Stoichiometry : A 2:1 molar ratio of amine to fumaroyl chloride ensures complete di-amide formation.
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Solvent Choice : Dichloromethane or tetrahydrofuran (THF) prevents side reactions.
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Temperature : Maintaining 0°C during acyl chloride addition minimizes thermal degradation.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, fumaric acid is activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Procedure :
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Fumaric acid (0.58 g, 5 mmol) and EDC·HCl (1.15 g, 6 mmol) are dissolved in dry dimethylformamide (DMF, 20 mL).
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After 30 minutes, 2-propoxyaniline (1.98 g, 12 mmol) and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) are added.
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The reaction is stirred at 25°C for 24 hours, quenched with 1M HCl (50 mL), and extracted with ethyl acetate (3 × 30 mL).
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Column chromatography (ethyl acetate/hexane, 1:2) affords the product (1.05 g, 70%).
Advantages :
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Avoids handling corrosive acid chlorides.
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Suitable for thermally labile intermediates.
Limitations :
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Requires rigorous removal of urea byproducts.
Reaction Optimization and Byproduct Analysis
Impact of Base Selection
The choice of base significantly affects yield:
| Base | Yield (%) | Byproducts Identified |
|---|---|---|
| Triethylamine | 75 | Mono-amide (15%) |
| Pyridine | 68 | Mono-amide (20%), hydrolyzed acid |
| DBU | 82 | <5% mono-amide |
Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) improve deprotonation of the amine, accelerating amidation.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents enhance reactivity:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 12 | 75 |
| THF | 7.52 | 18 | 65 |
| DMF | 36.7 | 8 | 78 |
DMF’s high polarity stabilizes transition states but complicates purification due to high boiling points.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, NH), 7.45–6.82 (m, 4H, Ar-H), 6.52 (d, J = 15.6 Hz, 2H, CH=CH), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 1.85–1.76 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C).
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing:
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Flow Rate : 10 mL/min for amine and acyl chloride streams.
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Residence Time : 5 minutes at 50°C.
Alternative Methodologies
Enzymatic Amidation
Lipase-catalyzed reactions in non-aqueous media offer eco-friendly synthesis:
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Candida antarctica lipase B (CAL-B) achieves 60% conversion in 48 hours at 40°C.
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Limited by substrate solubility and enzyme inactivation.
Chemical Reactions Analysis
Types of Reactions
N-(2-propoxyphenyl)-2-butenediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux
Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
N-(2-propoxyphenyl)-2-butenediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-propoxyphenyl)-2-butenediamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of N-(2-Propoxyphenyl)-2-Butenediamide and Analogs
Key Differentiators
Substituent Effects on Bioactivity
- Propoxyphenyl vs. Hydroxyethyl (): The 2-propoxyphenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the hydrophilic hydroxyethyl derivatives (logP ~-1.2), favoring blood-brain barrier penetration but limiting renal clearance .
- Nitro vs. Propoxy Groups (): Nitro-substituted analogs exhibit redox-sensitive activation, whereas the propoxy group in this compound provides metabolic stability against oxidative degradation .
Pharmacological Profiles
- PDE5 Inhibition (): SK3530, a pyrrolopyrimidinone analog, shows IC₅₀ = 0.6 nM for PDE5, suggesting that the propoxyphenyl-diamide scaffold may similarly enhance enzyme binding .
Biological Activity
N-(2-propoxyphenyl)-2-butenediamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amide Group : Contributes to the compound's potential interactions with biological targets.
- Propoxy Group : Enhances solubility and may influence biological activity compared to similar compounds without this substituent.
The molecular formula is with a CAS number of 1164489-60-4. Its synthesis typically involves the reaction of 2-propoxybenzoyl chloride with 2-butenediamine under basic conditions, using solvents like dichloromethane or tetrahydrofuran at room temperature to reflux temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amide functionality allows for hydrogen bonding and other non-covalent interactions, which are crucial for enzyme inhibition or receptor modulation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) isoforms, which are critical in the production of pro-inflammatory mediators .
- Receptor Modulation : It may interact with various receptors implicated in pain and inflammation pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:
| Compound | Propoxy Group | Antimicrobial Activity | Anticancer Potential | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Yes | Preliminary Evidence | Under Investigation | Potentially Significant |
| N-(2-methoxyphenyl)-2-butenediamide | No | Limited | Limited | Moderate |
| N-(2-butoxyphenyl)-2-butenediamide | Yes | Unknown | Unknown | Low |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vitro Studies : Research indicated that derivatives of butenediamides showed varying degrees of COX inhibition, suggesting potential anti-inflammatory properties that warrant further exploration for this compound .
- Structure-Activity Relationship (SAR) : Studies have shown that modifications in substituents on the phenyl ring significantly affect biological activity. For instance, the presence of electron-donating groups can enhance activity against certain targets .
- Comparative Efficacy : In comparative studies, certain derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating that this compound may also possess similar therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
